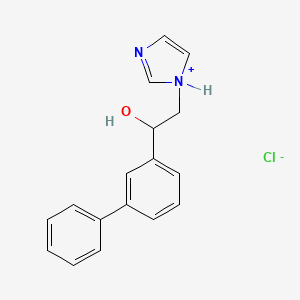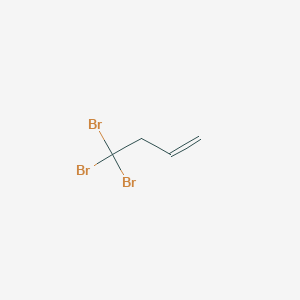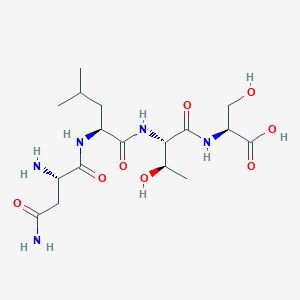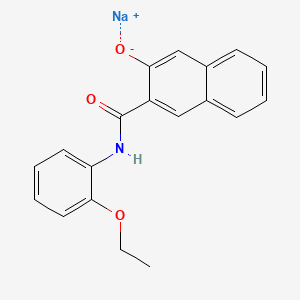![molecular formula C12H24O2 B14466676 2-{[(2-Methyloctyl)oxy]methyl}oxirane CAS No. 72731-55-6](/img/structure/B14466676.png)
2-{[(2-Methyloctyl)oxy]methyl}oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-Methyloctyl)oxy]methyl}oxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether structure, which imparts significant ring strain, making them highly reactive. This compound is used in various chemical processes and applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methyloctyl)oxy]methyl}oxirane typically involves the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the epoxide ring. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable processes, such as the chlorohydrin method, where an alkene reacts with hypochlorous acid followed by dehydrochlorination to form the epoxide. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
2-{[(2-Methyloctyl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions, leading to different products depending on the nucleophile and reaction conditions.
Oxidation and reduction: The compound can be oxidized to form diols or reduced to form alcohols.
Substitution reactions: Nucleophiles can attack the less substituted carbon of the epoxide, leading to the formation of various substituted products.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the ring-opening reaction.
Oxidizing agents: Potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2-{[(2-Methyloctyl)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and versatility.
作用机制
The mechanism of action of 2-{[(2-Methyloctyl)oxy]methyl}oxirane involves the nucleophilic attack on the strained epoxide ring, leading to ring-opening and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
Ethylene oxide: A simpler epoxide with similar reactivity but different applications.
Propylene oxide: Another epoxide used in the production of polyurethanes and other industrial chemicals.
Butylene oxide: Used in the synthesis of surfactants and other specialty chemicals.
Uniqueness
2-{[(2-Methyloctyl)oxy]methyl}oxirane is unique due to its specific alkyl substitution, which imparts different physical and chemical properties compared to other epoxides. This uniqueness makes it valuable for specific applications where other epoxides may not be suitable.
属性
CAS 编号 |
72731-55-6 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
2-(2-methyloctoxymethyl)oxirane |
InChI |
InChI=1S/C12H24O2/c1-3-4-5-6-7-11(2)8-13-9-12-10-14-12/h11-12H,3-10H2,1-2H3 |
InChI 键 |
SNGZGCFWZHOVOS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)COCC1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphane](/img/structure/B14466596.png)


![4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid](/img/structure/B14466622.png)




![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt](/img/structure/B14466636.png)
![Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14466644.png)


![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)

